molecular formula C22H24F2N4O B1497983 Cytochrome P450 14a-demethylase inhibitor 1j CAS No. 1155361-08-2

Cytochrome P450 14a-demethylase inhibitor 1j

Cat. No.: B1497983
CAS No.: 1155361-08-2
M. Wt: 398.4 g/mol
InChI Key: IFHXLUHDEQRUES-UHFFFAOYSA-N
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Description

Cytochrome P450 14a-demethylase inhibitor 1j is a chemical compound known for its role as an inhibitor of cytochrome P450 enzymes, specifically targeting the 14a-demethylase enzyme. This enzyme is crucial in the biosynthesis of sterols, including ergosterol in fungi. By inhibiting this enzyme, this compound disrupts the production of ergosterol, making it an effective antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytochrome P450 14a-demethylase inhibitor 1j typically involves multiple steps, starting from readily available chemical precursors. The synthetic route often includes the formation of a triazole ring, which is a key structural component of the compound. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Cytochrome P450 14a-demethylase inhibitor 1j undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .

Scientific Research Applications

Cytochrome P450 14a-demethylase inhibitor 1j has a wide range of scientific research applications:

Mechanism of Action

Cytochrome P450 14a-demethylase inhibitor 1j exerts its effects by binding to the active site of the 14a-demethylase enzyme, a member of the cytochrome P450 family. This binding prevents the enzyme from catalyzing the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. The inhibition of ergosterol production leads to membrane dysfunction in fungi, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

  • Cytochrome P450 14a-demethylase inhibitor 1a
  • Cytochrome P450 14a-demethylase inhibitor 1f
  • Fluconazole
  • Itraconazole

Uniqueness

Cytochrome P450 14a-demethylase inhibitor 1j is unique due to its specific structural features, such as the presence of a triazole ring and specific functional groups that enhance its binding affinity to the 14a-demethylase enzyme. Compared to other similar compounds, it may offer improved efficacy and selectivity in inhibiting fungal growth .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[(2-methylphenyl)methyl-prop-2-enylamino]-3-(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N4O/c1-3-10-27(12-18-7-5-4-6-17(18)2)13-22(29,14-28-16-25-15-26-28)20-9-8-19(23)11-21(20)24/h3-9,11,15-16,29H,1,10,12-14H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHXLUHDEQRUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(CC=C)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655272
Record name 2-(2,4-Difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155361-08-2
Record name 2-(2,4-Difluorophenyl)-1-{[(2-methylphenyl)methyl](prop-2-en-1-yl)amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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